molecular formula C8H17N B2793329 2-Ethylcyclohexan-1-amine CAS No. 6850-36-8

2-Ethylcyclohexan-1-amine

Cat. No.: B2793329
CAS No.: 6850-36-8
M. Wt: 127.231
InChI Key: QOPVVDFTPKWSFL-UHFFFAOYSA-N
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Description

2-Ethylcyclohexan-1-amine is an organic compound with the molecular formula C₈H₁₇N. It is a derivative of cyclohexane, where an ethyl group and an amine group are attached to the cyclohexane ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for preparing this compound involves the nucleophilic substitution of a haloalkane with ammonia or an amine.

    Reductive Amination: Another method involves the reductive amination of 2-ethylcyclohexanone.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form various substituted amines.

    Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2-Ethylcyclohexan-1-amine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-ethylcyclohexan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in nucleophilic attacks, altering the chemical environment of its targets .

Comparison with Similar Compounds

    Cyclohexanamine: Similar structure but lacks the ethyl group.

    2-Methylcyclohexan-1-amine: Similar structure with a methyl group instead of an ethyl group.

    Cyclohexylamine: A simpler amine derivative of cyclohexane.

Uniqueness: 2-Ethylcyclohexan-1-amine is unique due to the presence of both an ethyl group and an amine group on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs .

Biological Activity

2-Ethylcyclohexan-1-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article reviews the synthesis, biological evaluation, and relevant case studies associated with this compound, providing insights into its mechanisms of action and therapeutic potential.

This compound has the molecular formula C8H15NC_8H_{15}N and is characterized by its cyclohexane ring structure substituted with an ethyl group and an amine functional group. Its structural properties contribute to its interaction with various biological targets.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its effects on neurotransmitter receptors and its potential as an antipsychotic agent.

Neuropharmacological Effects

Research indicates that derivatives of this compound exhibit significant agonistic activity on dopamine receptors (D2/D3) and serotonin receptors (5-HT1A). For instance, a study synthesized several derivatives, including trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine, which showed nanomolar affinity for D2/D3/5-HT1A receptors. The optimal compound demonstrated both good receptor selectivity and metabolic stability in vitro .

Table 1: Functional Activity of Selected Compounds

CompoundD2 Receptor EC50 (nmol/L)D3 Receptor EC50 (nmol/L)5-HT1A Receptor EC50 (nmol/L)
7b0.9192.3
34c3.3101.4
12a<10<10<10

EC50 values indicate the concentration required for 50% of the maximum effect.

Antipsychotic Potential

In a pharmacological context, compounds derived from this compound have been evaluated for their antipsychotic properties. The compound 12a exhibited not only high affinity for multiple receptor types but also displayed antipsychotic efficacy in animal models, particularly against locomotor-stimulating effects induced by phencyclidine .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound derivatives:

  • Antipsychotic Efficacy : A study reported that compound 12a showed significant antipsychotic effects in vivo, suggesting its utility in treating schizophrenia-like symptoms.
  • Metabolic Stability : The metabolic profile of these compounds was assessed using rat and human liver microsomes, revealing that certain derivatives maintained stability over extended periods, which is crucial for drug development .
  • Mechanism of Action : Research has suggested that these compounds may act as partial agonists at dopamine receptors while exhibiting antagonistic properties at serotonin receptors, contributing to their therapeutic effects in neuropsychiatric disorders .

Properties

IUPAC Name

2-ethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPVVDFTPKWSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-36-8
Record name 2-ethylcyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the solution of 2-ethyl-1-(hydroxyimino)cyclohexane (6.8 g, 48.5 mmol) in ethanol (75 mL) were added sodium pieces (about 8.0 g) in portions, and the reaction was heated to reflux at 110° C. overnight. More sodium pieces were added, and the reaction was stirred for another 6 hours. The reaction was treated with concentrated HCl (12 M, 4.0 mL) in water (25 mL). Ethanol was removed in vacuo. The aqueous layer was washed with ether (10 mL), and treated with aqueous KOH (25 mL) and extracted with ether (3×20 mL). The combined organic extracts were washed with brine (20 mL), dried over sodium sulfate, and concentrated in vacuo to give 2-ethylcyclohexylamine as an off-white oil.
Quantity
6.8 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
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Quantity
25 mL
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solvent
Reaction Step Three

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